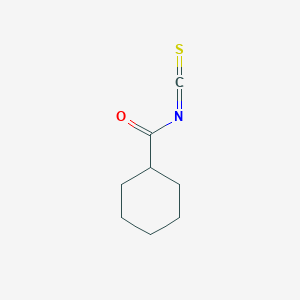

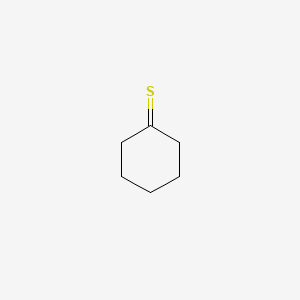

Cyclohexanecarbonyl isothiocyanate

Overview

Description

Cyclohexanecarbonyl isothiocyanate is a compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol . The IUPAC name for this compound is cyclohexanecarbonyl isothiocyanate .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .

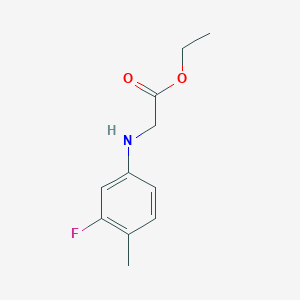

Molecular Structure Analysis

The InChI string for Cyclohexanecarbonyl isothiocyanate is InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2 . The Canonical SMILES string is C1CCC(CC1)C(=O)N=C=S .

Physical And Chemical Properties Analysis

Cyclohexanecarbonyl isothiocyanate has a molecular weight of 169.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 169.05613515 g/mol . The Topological Polar Surface Area is 61.5 Ų . It has a Heavy Atom Count of 11 .

Scientific Research Applications

Antimicrobial Properties

Isothiocyanates, including Cyclohexanecarbonyl isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them valuable in the field of medicine and food preservation.

Anti-inflammatory Properties

Another significant biological characteristic of isothiocyanates is their anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in treating diseases that are caused by or involve inflammation, such as arthritis and certain autoimmune diseases.

Anticancer Properties

Isothiocyanates have been found to have anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), making them potential candidates for cancer treatment. For example, compounds containing isothiocyanate groups have been screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7) .

Synthetic Chemistry

In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They can be used to synthesize a variety of other compounds, contributing to the development of new materials and drugs.

Thiophene Synthesis

Isothiocyanates have been used in the synthesis of thiophene derivatives . Thiophene derivatives are an important class of heterocyclic compounds applied in medicinal chemistry, pharmacology, agrochemistry, and materials science .

Antifungal Properties

Synthesized compounds from isothiocyanates showed moderate to low antifungal activity against Aspergillus niger and Candida albicans . This suggests potential applications in the treatment of fungal infections.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), such as Cyclohexanecarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Biochemical Pathways

ITCs affect several biochemical pathways. They induce oxidative stress and suppress the metastasis potential of cancer cells . They also regulate cell invasion via MMPs expression, MAPK pathways, and NFκB activation .

Pharmacokinetics

The pharmacokinetics of ITCs involve their absorption, distribution, metabolism, and excretion (ADME). Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of ITCs action include inhibition of carcinogenic activation and induction of antioxidants, suppression of pro-inflammatory and cell proliferative signals, induction of cell cycle arrest and apoptosis, and inhibition of angiogenic and invasive signals related to metastasis .

Action Environment

The action of ITCs can be influenced by environmental factors. For instance, the chemoprotective properties of ITCs are enhanced by the presence of certain cofactors and physiological conditions such as pH .

Future Directions

properties

IUPAC Name |

cyclohexanecarbonyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAOMDFBTKKMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426363 | |

| Record name | cyclohexanecarbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarbonyl isothiocyanate | |

CAS RN |

27699-51-0 | |

| Record name | cyclohexanecarbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

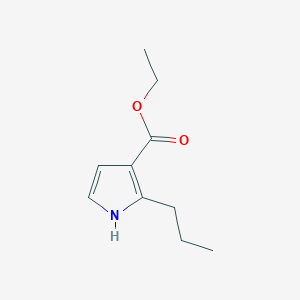

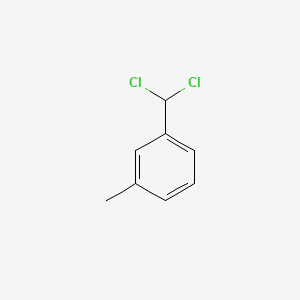

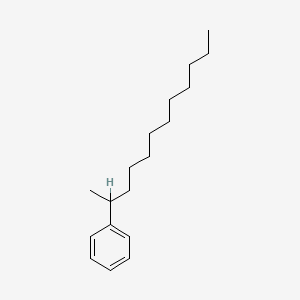

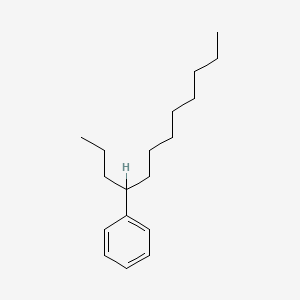

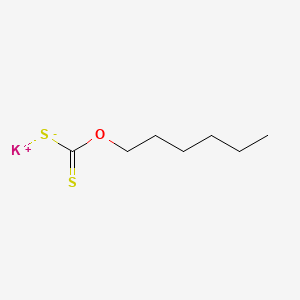

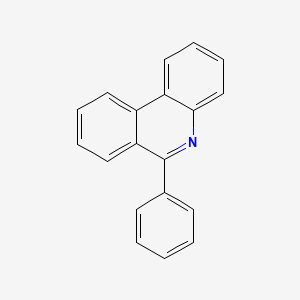

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)